molecular formula C15H11NO2 B1224316 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde CAS No. 328547-38-2

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Cat. No. B1224316
M. Wt: 237.25 g/mol
InChI Key: AKCMMYWXXNCXES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde involves multiple steps, including the optimization of molecular structures and the use of different synthetic pathways to enhance the yield and purity of the final product. Techniques such as microwave irradiation have been employed to facilitate reactions under basic conditions, leading to the formation of desired products (Cuartas et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as X-ray diffraction, revealing L-shaped structures and interactions between different groups within the molecule. These structures often exhibit slight twists and angles between planes, indicating the complex spatial arrangement of atoms and the potential for diverse chemical reactivity (Butcher et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include transformations under specific conditions, such as the use of N-bromosuccinimide (NBS) to promote three-component synthesis, leading to the formation of α,β-unsaturated isoxazol-5(4H)-ones (Kiyani et al., 2015). These reactions highlight the versatility and reactivity of the benzisoxazole carbaldehyde framework.

Physical Properties Analysis

The physical properties, such as solvatochromic behaviors and crystal packing, of structurally similar compounds have been extensively studied. These properties are influenced by intermolecular interactions, including hydrogen bonding and charge transfer within the molecule, affecting the material's stability, solubility, and potential applications in nonlinear optics and other fields (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties, such as tautomerism and photo- and thermochromic transformations, are significant for understanding the reactivity and functional applications of benzisoxazole carbaldehydes. Studies on related compounds have explored their behavior under various conditions, revealing insights into their stability, reactivity, and potential for forming novel materials (Palui et al., 1988).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde serves as a crucial intermediate in synthesizing diverse heterocyclic structures. For example, research demonstrates its utility in generating 3-hydroxyisoxazole-5-carbaldehydes, which are versatile intermediates for analogues of CNS-active amino acids (Riess et al., 1998). Another study highlights the synthesis of novel heterocycles with potential biological activities, starting from 4-methyl-5-imidazole carbaldehyde derivatives (Orhan et al., 2019).

Crystal Structure Analysis

The crystal structure of related molecules, such as 3-(4-Methyl­phen­yl)-5-[4-(methyl­thio)­phen­yl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, offers insights into their molecular conformation, which is critical for understanding their chemical behavior and interactions (Butcher et al., 2007). These analyses contribute to the design and development of new molecules with desired properties.

Pharmaceutical Applications

Compounds synthesized from or related to 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde have been evaluated for various pharmacological activities. For instance, derivatives have shown promising anti-inflammatory and analgesic activities, indicating their potential in drug development (Kenchappa & Bodke, 2020). Another study synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which demonstrated significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database.


properties

IUPAC Name

3-(4-methylphenyl)-2,1-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-2-5-12(6-3-10)15-13-8-11(9-17)4-7-14(13)16-18-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCMMYWXXNCXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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